![molecular formula C15H16N2O3S B174052 Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 123044-10-0](/img/structure/B174052.png)
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 123044-10-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.364 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with a thioxo group and an ethyl carboxylate moiety, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Properties
Research has indicated that this compound possesses anticancer activity. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptosis was characterized by morphological changes typical of programmed cell death, including chromatin condensation and membrane blebbing.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
HeLa | 10.0 | Inhibition of cell proliferation |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrated significant free radical scavenging activity in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), indicating its potential to mitigate oxidative stress in biological systems.
Synthesis Methods
The synthesis of this compound typically involves the reaction between ethyl acetoacetate and thiourea in the presence of an aldehyde. This method allows for the formation of the thioxo group while maintaining the integrity of the tetrahydropyrimidine structure.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives, including Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo. The results showed a significant reduction in bacterial growth at concentrations as low as 5 µg/mL against E. coli and S. aureus .
Study 2: Apoptotic Mechanisms in Cancer Cells
In another investigation focusing on cancer therapeutics, the compound was tested on various cancer cell lines. The findings indicated that treatment with Ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
ethyl 3-formyl-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-14(19)12-10(2)16-15(21)17(9-18)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXOSLFEAXZVPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N(C1C2=CC=CC=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379565 |
Source
|
Record name | ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123044-10-0 |
Source
|
Record name | ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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